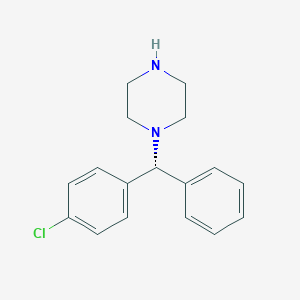

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300543-56-0 | |

| Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300543-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral amine and a pivotal intermediate in the synthesis of Levocetirizine, a potent second-generation antihistamine.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and the biological context of this compound. Detailed experimental protocols for its preparation are outlined, and key data are presented in a structured format to facilitate research and development.

Chemical and Physical Properties

This compound, also known as (-)-Norchlorcyclizine, is a white to light beige crystalline powder.[3] Its fundamental properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClN₂ | [1][4][5] |

| Molecular Weight | 286.8 g/mol | [1][4][5][6] |

| CAS Number | 300543-56-0 | [1][4] |

| Appearance | White to light beige crystalline powder | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 65-70 °C (for the racemic mixture) | [3] |

| Boiling Point | 409.1 °C at 760 mmHg | [7] |

| Density | 1.2 g/cm³ | [7] |

| Flash Point | 193.3 °C | [7] |

| Refractive Index | 1.592 | [7] |

| Water Solubility | Slightly soluble | [1] |

| Solubility | Soluble in chloroform, methanol, and dichloromethane | [1] |

| XLogP3 | 3.4 | [5][7] |

| Topological Polar Surface Area | 15.3 Ų | [5] |

Synthesis

The synthesis of this compound can be achieved through several routes. The primary methods involve the resolution of the racemic mixture, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, or an asymmetric synthesis.

Enantioselective Synthesis via Optical Resolution

A common method for obtaining the (R)-enantiomer is through the optical resolution of the racemic mixture using a chiral resolving agent, such as N-acetyl-L-phenylalanine.[8] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.

Experimental Protocol: Optical Resolution using N-acetyl-L-phenylalanine [8]

-

Salt Formation: Dissolve (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and N-acetyl-L-phenylalanine in a suitable solvent mixture (e.g., acetone and water) at an elevated temperature (e.g., 60 °C).

-

Crystallization: Allow the solution to cool gradually to room temperature with stirring to facilitate the crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

-

Isolation of Diastereomeric Salt: Filter the recrystallized solid, wash with a cold solvent (e.g., acetone), and dry to obtain the diastereomerically pure salt.

-

Liberation of the Free Base: Suspend the isolated salt in water and add a base, such as sodium hydroxide, to neutralize the N-acetyl-L-phenylalanine and liberate the free this compound.

-

Extraction and Isolation: Extract the product with an organic solvent (e.g., toluene), wash the organic layer, and concentrate it in vacuo to yield the purified this compound.

Synthesis of the Racemic Precursor

The racemic starting material, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, can be synthesized by reacting 4-chlorobenzhydryl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [3]

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as toluene, and add a catalytic amount of potassium iodide and DMF. Heat the mixture to 80°C.

-

Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzhydryl chloride in toluene to the heated piperazine solution.

-

Reaction: Maintain the reaction mixture at reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, wash the toluene layer with water. Acidify the organic layer with hydrochloric acid to extract the product into the aqueous phase.

-

Isolation: Separate the aqueous layer, basify it to precipitate the product, and then extract with an organic solvent. Drying and evaporation of the solvent will yield the racemic product.

Biological Activity and Applications

This compound is a crucial intermediate for the synthesis of Levocetirizine, the active enantiomer of cetirizine.[1][2] Levocetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, exhibiting anti-allergic properties with minimal sedative effects.[9] The biological activity of Levocetirizine is directly attributable to the (R)-configuration of the benzhydrylpiperazine moiety. Derivatives of this compound have been investigated for their anti-allergic activities, with some showing significant effects on allergic asthma and itching.[10]

Signaling Pathway

Levocetirizine, derived from this compound, exerts its therapeutic effect by blocking the action of histamine on H1 receptors. This prevents the downstream signaling cascade that leads to allergic symptoms.

References

- 1. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. 1-[(r)-(4-chlorophenyl)(phenyl)methyl]piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Norchlorcyclizine, (-)- | C17H19ClN2 | CID 668697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives | Semantic Scholar [semanticscholar.org]

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative that serves as a critical intermediate in the synthesis of the potent second-generation antihistamine, Levocetirizine. While direct pharmacological studies on this intermediate are limited, its structural and functional relationship to Levocetirizine provides a strong basis for understanding its core mechanism of action. This technical guide delineates the presumed mechanism of action of this compound, drawing inferences from the well-established pharmacology of Levocetirizine and its precursors, Cetirizine and Hydroxyzine. The primary mode of action is potent and selective antagonism of the histamine H1 receptor. This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

This compound is a key building block in the asymmetric synthesis of Levocetirizine, the active R-enantiomer of Cetirizine.[1][2] The pharmacological activity of Levocetirizine is intrinsically linked to the stereochemistry of this precursor.[3] Understanding the likely biological activity of this intermediate is crucial for process optimization and impurity profiling in drug development. This document provides an in-depth analysis of the presumed mechanism of action of this compound, primarily through the lens of its pharmacologically active derivatives.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound is presumed to be the competitive antagonism of the histamine H1 receptor. This is strongly supported by the well-documented pharmacology of Levocetirizine, which is a potent and selective H1 receptor inverse agonist.[3][4] Inverse agonism decreases the basal activity of the receptor, providing relief from allergic symptoms.[3] The diphenylmethylpiperazine moiety is the core pharmacophore responsible for this activity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[5] this compound, by acting as an antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling.

Potential for Other Receptor Interactions

The piperazine scaffold is a common feature in many centrally acting drugs, and some piperazine derivatives have been shown to interact with serotonin and dopamine receptors.[6] For instance, Hydroxyzine, the precursor to Cetirizine, exhibits some antagonist activity at serotonin 5-HT2A and dopamine D2 receptors, which may contribute to its anxiolytic and sedative effects.[7] While Levocetirizine is highly selective for the H1 receptor, it is plausible that this compound could exhibit a broader receptor binding profile, though this has not been experimentally confirmed.

Data Presentation: Quantitative Binding Affinities

| Compound | Receptor | Binding Affinity (Ki) | Reference(s) |

| Levocetirizine | Human Histamine H1 | ~3 nM | [8][9] |

| Cetirizine | Human Histamine H1 | ~6 nM | [8][9][10] |

| Hydroxyzine | Human Histamine H1 | ~2 nM | [11] |

| Compound | Receptor | Binding Affinity (IC50) | Reference(s) |

| Hydroxyzine | Human Histamine H1 | 10 nM, 19 nM | [12] |

Note: Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols

The primary method for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand (e.g., [³H]-mepyramine).

-

Test compound: this compound.

-

Non-labeled competitor for non-specific binding determination (e.g., high concentration of diphenhydramine).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Preparation: A series of dilutions of the test compound are prepared.

-

Incubation: The cell membranes, radioligand, and either the test compound or buffer are incubated together to allow binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a key chiral intermediate whose stereochemistry is fundamental to the high-affinity binding of Levocetirizine to the histamine H1 receptor. Based on the robust pharmacological data of its derivatives, the core mechanism of action of this compound is confidently presumed to be potent and selective antagonism of the histamine H1 receptor. While direct quantitative data for this intermediate is lacking, the provided information on its derivatives offers a solid framework for understanding its biological activity. Further investigation into its potential interactions with other receptors, such as those for serotonin and dopamine, could provide a more complete pharmacological profile. This technical guide serves as a valuable resource for researchers and professionals involved in the development and analysis of antihistaminic compounds.

References

- 1. 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine | C24H25ClN2O2S | CID 10863113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]

- 3. Levocetirizine - Wikipedia [en.wikipedia.org]

- 4. Portico [access.portico.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral piperazine derivative of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the stereospecific synthesis of Levocetirizine, a potent second-generation antihistamine.[1][2][3] This technical guide provides a comprehensive characterization of this compound, including its physicochemical properties, detailed synthesis protocols, and an overview of the biological activities associated with its derivatives. The document is intended to be a valuable resource for researchers and professionals involved in the development of anti-allergic and other therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white solid.[2][3] It is soluble in organic solvents such as chloroform, methanol, and dichloromethane, but only slightly soluble in water.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClN₂ | [4][5][6] |

| Molecular Weight | 286.80 g/mol | [4][5][6] |

| CAS Number | 300543-56-0 | [4][5][6] |

| Melting Point | 91-93 °C | [2] |

| Boiling Point (Predicted) | 409.1 ± 0.0 °C | |

| Density (Predicted) | 1.158 g/cm³ | |

| pKa (Predicted) | 8.99 ± 0.10 | |

| Appearance | White to off-white solid | [2][3] |

| Solubility | Soluble in chloroform, methanol, dichloromethane; slightly soluble in water | [4] |

| Specific Rotation [α]D²⁵ | -21.2 (c=1.0, methanol) | [2] |

Synthesis and Purification

The synthesis of this compound is a critical step in the production of Levocetirizine. The primary approach involves the chiral resolution of the racemic mixture (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

Experimental Protocol: Chiral Resolution of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

This protocol is adapted from a patented method for obtaining the (R)-enantiomer with high optical purity.[2]

Materials:

-

(±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

-

N-acetyl-L-phenylalanine

-

Acetone

-

Water

-

Sodium hydroxide (NaOH)

-

Methanol

Procedure:

Step 1: Formation of the Diastereomeric Salt

-

In a reaction vessel, dissolve 10 g of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.[2]

-

Stir the solution at 35 °C for 5 hours to allow for the crystallization of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[2]

-

Filter the recrystallized solid and wash it with 25 ml of acetone.[2]

-

Dry the solid at 40 °C to obtain the diastereomeric salt as a white crystalline powder.[2]

Step 2: Liberation of the Free Base

-

Suspend 20 g of the obtained diastereomeric salt in 200 ml of water.[2]

-

Slowly add a solution of 3.2 g of sodium hydroxide dissolved in 50 ml of water to the suspension over 30 minutes.[2]

-

Stir the mixture at room temperature for 12 hours.[2]

-

Filter the recrystallized solid, wash with 25 ml of water, and dry at 40 °C to yield (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine as a white crystalline powder with high optical purity (typically >99%).[2]

Step 3: Purification (Optional Recrystallization)

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene to enhance purity.[7]

Synthesis Workflow

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities. The most prominent of these is the antihistaminic effect, which is the basis for the therapeutic use of Levocetirizine.

Antihistaminic Activity and Signaling Pathway

Derivatives of this compound, such as Levocetirizine, are potent and selective inverse agonists of the histamine H1 receptor.[8] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[9][10][11]

Mechanism of Action:

-

Histamine Binding: In allergic responses, histamine binds to and activates the H1 receptor.

-

Gq/11 Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[5][12]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][12]

-

Calcium Release and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).[5][12]

-

Cellular Response: This signaling cascade results in the characteristic physiological responses of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[9]

This compound derivatives act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing the initiation of this signaling cascade.[8]

Other Potential Biological Activities

Research into derivatives of this compound has also revealed other potential therapeutic applications:

-

Anti-allergic Asthma and Itching: Novel derivatives have demonstrated potent in vivo activities against allergic asthma and allergic itching, in some cases exceeding the efficacy of Levocetirizine.[13]

-

Antimicrobial Activity: Certain piperazine derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties.[14][15][16][17][18]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound derivatives.

In Vitro Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a test compound for the histamine H1 receptor.[9]

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor.

-

[³H]mepyramine (radioligand).

-

Test compound (e.g., a derivative of this compound).

-

Non-labeled H1 antagonist (e.g., mianserin) for determining non-specific binding.

-

Assay buffer.

-

96-well microtiter plates.

-

Scintillation counter.

Procedure:

-

Serial Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[9]

-

Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[9]

-

Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the test compound.[9]

-

-

Incubate the plate, typically for 4 hours at 25 °C.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Murine Model of Allergic Asthma

This protocol describes a common method for inducing an asthma-like phenotype in mice to test the efficacy of anti-allergic compounds.[2][19][20][21][22]

Materials:

-

BALB/c mice.

-

Ovalbumin (OVA) as the allergen.

-

Aluminum hydroxide (adjuvant).

-

Test compound.

-

Equipment for aerosol challenge and measurement of airway hyperresponsiveness.

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on days 0 and 7.[22]

-

Drug Administration: Administer the test compound (or vehicle control) via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

-

Allergen Challenge: Challenge the mice with aerosolized OVA for a set duration on several consecutive days (e.g., days 14-17).[19]

-

Assessment: 24-48 hours after the final challenge, assess the hallmarks of asthma, including:

-

Airway Hyperresponsiveness (AHR): Measure the change in lung resistance in response to a bronchoconstrictor like methacholine.[19]

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils).

-

Lung Histology: Analyze lung tissue sections for signs of inflammation and mucus production.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

-

In Vivo Model of Allergic Itching (Pruritus)

This model is used to evaluate the anti-pruritic effects of test compounds.[6][23][24][25]

Materials:

-

Mice (e.g., ICR or NC/Nga).

-

Pruritogen (e.g., histamine, substance P, or an allergen for chronic models).

-

Test compound.

-

Observation cages and video recording equipment.

Procedure:

-

Acclimatization: Place the mice individually in observation cages and allow them to acclimate.

-

Drug Administration: Administer the test compound or vehicle control.

-

Induction of Itching: After a set pre-treatment time, induce itching by intradermal injection of a pruritogen into the rostral back or cheek of the mouse.[24]

-

Behavioral Assessment: Immediately after injection, video-record the mice for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw.[24] Compare the number of scratches in the test compound group to the vehicle control group.

In Vitro Antimicrobial Activity Assay

The antimicrobial efficacy of piperazine derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC).[14][16][17][18]

Materials:

-

Test compound.

-

Bacterial or fungal strains.

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution and then dilute it in the growth medium.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the growth medium.[14]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).[14]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be determined visually or by measuring the optical density.

Conclusion

This compound is a cornerstone intermediate for the synthesis of the important anti-allergic drug Levocetirizine. Its stereospecific synthesis is well-established, and the biological activities of its derivatives are well-documented, primarily revolving around the antagonism of the histamine H1 receptor. The protocols and data presented in this guide offer a comprehensive resource for researchers working on the synthesis of this intermediate and the development of novel piperazine-based therapeutic agents. Further research into derivatives of this core structure may continue to yield compounds with potent and selective activities for a range of therapeutic targets.

References

- 1. Page loading... [guidechem.com]

- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 3. nbinno.com [nbinno.com]

- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 11. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ijcmas.com [ijcmas.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oatext.com [oatext.com]

- 22. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allergic Contact Dermatitis: A Model of Inflammatory Itch and Pain in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a key chiral intermediate in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine.[1] The stereochemistry of this intermediate is crucial as it dictates the enantiomeric purity of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its spectroscopic properties and synthesis is essential for quality control and process optimization in pharmaceutical manufacturing. This guide provides a detailed summary of the available spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.4 | m | 4H | Aromatic protons (chlorophenyl group) |

| 7.2 | m | 5H | Aromatic protons (phenyl group) |

| 4.2 | s | 1H | Methine proton (-CH) |

| 2.9 | m | 4H | Piperazine ring protons |

| 2.3 | m | 4H | Piperazine ring protons |

Solvent: CDCl₃.[1]

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3304 | N-H stretch |

| 2952, 2907, 2792 | C-H stretch (aliphatic) |

| 1486, 1452 | C=C stretch (aromatic) |

| 1124, 1090, 1014, 998 | C-N stretch |

| 797, 755, 718, 692 | C-H bend (aromatic) |

| 549, 506 | Skeletal vibrations |

Matrix: KBr.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the optical resolution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine using N-acetyl-L-phenylalanine.[1]

Step 1: Formation of the Diastereomeric Salt

-

Dissolve 10 g of (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 ml of acetone and 2.5 ml of water at 60 °C.[1]

-

Stir the solution at 35 °C for 5 hours to allow for the crystallization of the (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt.[1]

-

Filter the recrystallized solid.

-

Wash the solid with 25 ml of acetone.

-

Dry the solid at 40 °C to obtain the diastereomeric salt.[1]

Step 2: Liberation of the Free Base

-

Suspend 20 g of the obtained (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine N-acetyl-L-phenylalanine salt in 200 ml of water.[1]

-

Slowly add a solution of 3.2 g of sodium hydroxide in 50 ml of water to the suspension over 30 minutes.[1]

-

Stir the mixture at room temperature for 12 hours.

-

Filter the resulting solid.

-

Wash the solid with 25 ml of water.

-

Dry the solid at 40 °C to yield (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a white crystalline powder.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz.

-

Data Processing: Process the obtained Free Induction Decay (FID) with an appropriate software to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the infrared spectrum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via optical resolution.

Caption: Optical resolution of racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine.

References

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a chiral building block

An In-depth Technical Guide to (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral intermediate, primarily recognized for its role in the asymmetric synthesis of Levocetirizine, the active R-enantiomer of the second-generation antihistamine, Cetirizine.[1][2] Levocetirizine offers potent efficacy in treating allergic conditions such as rhinitis, asthma, and urticaria, with a reduced sedative effect compared to its racemic counterpart.[3] The high optical purity of this building block is paramount, as it directly determines the stereochemistry and, consequently, the therapeutic effectiveness and safety profile of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, presenting detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 300543-56-0 | [2][6] |

| Molecular Formula | C₁₇H₁₉ClN₂ | [2][6] |

| Molecular Weight | 286.80 g/mol | [2][7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 90-93 °C | [1][2] |

| Solubility | Soluble in chloroform, methanol, and dichloromethane; Slightly soluble in water. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][8] |

Synthesis Methodologies

The preparation of enantiomerically pure this compound is a critical step. The most common and effective method involves the optical resolution of the racemic mixture, (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Another approach involves the hydrolysis of a chiral precursor.

Optical Resolution via Diastereomeric Salt Formation

A widely used method for obtaining the (R)-enantiomer involves resolving the racemic mixture with a chiral resolving agent, such as N-acetyl-L-phenylalanine. This process selectively crystallizes the desired diastereomeric salt.[1]

References

- 1. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 2. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]

- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. 300543-56-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Biological Activity of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine derivatives. The document delves into their synthesis, anti-allergic, cytotoxic, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Synthesis of this compound Derivatives

The foundational structure, this compound, serves as a crucial intermediate in the synthesis of various biologically active derivatives, including the well-known antihistamine, levocetirizine.[1] The synthesis of these derivatives typically involves a multi-step process.

A general synthetic route begins with the preparation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. One common method involves the reaction of (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine with N-acetyl-L-phenylalanine in a mixture of acetone and water. The resulting diastereomeric salt is then recrystallized to obtain the desired (R)-enantiomer with high optical purity. Finally, the free base is liberated by treatment with a base, such as sodium hydroxide.

Subsequent derivatization at the N4 position of the piperazine ring allows for the introduction of various functional groups, leading to a diverse library of compounds with distinct biological profiles.

Anti-Allergic Activity

A significant area of investigation for this class of compounds has been their potent anti-allergic activities. Several derivatives have demonstrated significant effects on both allergic asthma and allergic itching, with some showing greater potency than the established second-generation antihistamine, levocetirizine.[2]

Quantitative Data: In Vivo Anti-Allergic Activity

A study by Wang et al. (2010) evaluated a series of 19 novel (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives for their in vivo anti-allergic effects. The following table summarizes the compounds that exhibited stronger potency than the positive control drug, levocetirizine.[2]

| Compound ID | Allergic Asthma Potency vs. Levocetirizine | Allergic Itching Potency vs. Levocetirizine |

| 3b | - | More Potent |

| 3d | Stronger Potency | - |

| 3g | - | More Potent |

| 3i | Stronger Potency | - |

| 3k | - | More Potent |

| 3o | - | More Potent |

| 3r | Stronger Potency | - |

| 3s | - | More Potent |

Experimental Protocols: In Vivo Anti-Allergic Assays

The in vivo anti-allergic activities of these derivatives were assessed using established animal models for allergic asthma and allergic itching.

2.2.1. Allergic Asthma Model:

-

Animal Model: Guinea pigs are sensitized with an allergen, typically ovalbumin.

-

Procedure: After a sensitization period, the animals are challenged with an aerosolized solution of the allergen to induce an asthma-like response, characterized by bronchoconstriction.

-

Treatment: The test compounds or control (levocetirizine) are administered orally prior to the allergen challenge.

-

Endpoint: The severity of the asthmatic response is measured, often by recording the time to onset of dyspnea or by measuring changes in airway resistance. The protective effect of the compounds is evaluated based on their ability to delay or prevent the asthmatic response.

2.2.2. Allergic Itching Model:

-

Animal Model: Mice are sensitized with an allergen.

-

Procedure: A local allergic reaction is induced by injecting the allergen into the ear or another skin site.

-

Treatment: The test compounds or control are administered orally before the allergen injection.

-

Endpoint: The degree of itching is quantified by counting the number of scratching bouts over a defined period. The efficacy of the compounds is determined by their ability to reduce the scratching behavior.

Signaling Pathway: Histamine H1 Receptor Antagonism

The anti-allergic effects of these compounds are primarily attributed to their antagonism of the histamine H1 receptor. Levocetirizine, a derivative of this class, is a known potent and selective H1-receptor antagonist.[3] The binding of histamine to the H1 receptor on various cells, such as smooth muscle and endothelial cells, initiates a signaling cascade that leads to the symptoms of an allergic reaction. By blocking this interaction, these derivatives prevent the downstream signaling events.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability. This compound derivatives act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby blocking this signaling pathway.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Cytotoxic Activity

Emerging research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | IC50 (µg/mL) |

| MCF-7 | 62.5 |

| MDA-MB-231 | 500 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of many piperazine derivatives are mediated through the induction of apoptosis, or programmed cell death. One proposed mechanism involves the inhibition of multiple cancer signaling pathways, leading to caspase-dependent apoptosis.[1]

Caption: General workflow for cytotoxicity and apoptosis induction.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Studies on various piperazine derivatives have reported their minimum inhibitory concentrations (MICs), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, some novel piperazine derivatives have shown potent activity against pathogenic bacteria.[1]

| Microorganism | MIC (µg/mL) |

| Shigella flexneri | 2 |

| S. aureus | 4 |

| MRSA | 16 |

| Shigella dysenteriae | 128 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of a compound is typically determined using the broth microdilution method.

-

Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway: Disruption of Microbial Cellular Processes

The antimicrobial mechanism of piperazine derivatives can involve the disruption of essential cellular processes in microorganisms. While the exact pathways can vary depending on the specific derivative and the microorganism, a general mechanism involves interference with cell wall synthesis, protein synthesis, or nucleic acid replication.

References

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: An In-Depth Technical Guide on the N-Dealkylated Metabolite of Hydroxyzine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine, a first-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the carboxylated metabolite, cetirizine, is well-characterized and known for its antihistaminic properties, other metabolic pathways, such as N-dealkylation, also play a role. This technical guide provides a comprehensive overview of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, also known as norchlorcyclizine, a significant N-dealkylated metabolite of hydroxyzine. This document details the metabolic pathway, analytical methodologies for its quantification, available pharmacokinetic data, and its potential pharmacological activity, with a focus on providing researchers and drug development professionals with the critical information needed for further investigation.

Introduction

Hydroxyzine is a piperazine-derivative antihistamine with sedative, anxiolytic, and antiemetic properties.[1] Its therapeutic effects are attributed to its potent H1 receptor antagonism. Upon administration, hydroxyzine is metabolized in the liver into various compounds, the most prominent being cetirizine, which is responsible for a significant portion of its antihistaminic activity.[2] However, another important metabolic route is the N-dealkylation of the hydroxyzine molecule, resulting in the formation of this compound, a compound also identified as norchlorcyclizine. Understanding the formation, fate, and activity of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of hydroxyzine.

Metabolism of Hydroxyzine to this compound

The biotransformation of hydroxyzine to this compound involves the removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine ring. This N-dealkylation reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Pathway

Evidence suggests that the N-dealkylation of various drugs with structures similar to hydroxyzine is predominantly mediated by the CYP3A subfamily of enzymes, particularly CYP3A4.[3][4] Studies on hydroxyzine metabolism have indicated the involvement of both CYP3A4 and CYP3A5.[2] While the formation of cetirizine is an oxidation reaction, the N-dealkylation leading to norchlorcyclizine is also a key metabolic step.

Quantitative Data

Quantitative data on the formation and pharmacokinetics of this compound following hydroxyzine administration in humans is limited in publicly available literature. Most pharmacokinetic studies on hydroxyzine focus on the parent drug and its primary active metabolite, cetirizine.[5][6][7]

| Parameter | Hydroxyzine | Cetirizine | This compound (Norchlorcyclizine) |

| Mean Peak Plasma Concentration (Cmax) | ~72.5 ± 11.1 ng/mL (after 0.7 mg/kg oral dose)[6] | Data varies depending on hydroxyzine dose | Not available in humans following hydroxyzine administration |

| Time to Peak Plasma Concentration (Tmax) | ~2.1 ± 0.4 hours[6] | Not available | |

| Elimination Half-Life (t½) | ~20.0 ± 4.1 hours (in adults)[6] | ~8.3 hours | Not available |

| Clearance (CL) | ~9.78 ± 3.25 mL/min/kg[6] | Not available | |

| Volume of Distribution (Vd) | ~16.0 ± 3.0 L/kg[6] | Not available | |

| Table 1: Pharmacokinetic Parameters of Hydroxyzine and its Metabolites in Humans. |

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology based on a validated method for the structurally identical compound norcyclizine.

Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of cyclizine and its metabolite norcyclizine in human plasma.

4.1.1. Sample Preparation

-

To 100 µL of human plasma, add a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

-

Perform protein precipitation by adding 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 287.1 -> Product ion (Q3) m/z 167.1 (This is a predicted transition based on the structure and may require optimization).

-

Internal Standard: MRM transition specific to the chosen internal standard.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific analyte and internal standard.

Pharmacological Activity

The pharmacological profile of this compound is not as extensively studied as that of hydroxyzine or cetirizine. However, some in vitro studies have identified it as a partially selective natriuretic peptide receptor B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1. The clinical significance of these findings in the context of hydroxyzine therapy is currently unknown.

A key question for drug development professionals is whether this metabolite contributes to the sedative effects of hydroxyzine. As a first-generation antihistamine, hydroxyzine's sedative properties are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors.[8] While it is plausible that the N-dealkylated metabolite could also cross the blood-brain barrier, its affinity for central nervous system receptors and its contribution to sedation have not been definitively established. Further research is warranted to elucidate the central nervous system effects of this metabolite.

Conclusion

This compound is a notable N-dealkylated metabolite of hydroxyzine, formed primarily through the action of CYP3A4 and CYP3A5 enzymes. While robust analytical methods for its quantification exist, there is a significant gap in the literature regarding its pharmacokinetic profile and specific pharmacological activities in humans following hydroxyzine administration. For researchers and professionals in drug development, a more thorough characterization of this metabolite is essential for a comprehensive understanding of hydroxyzine's disposition and its full spectrum of clinical effects. Future studies should focus on quantifying its plasma concentrations in humans, elucidating its complete pharmacokinetic profile, and investigating its potential contribution to the sedative and other pharmacological effects of hydroxyzine. This knowledge will be invaluable for optimizing therapeutic strategies and for the development of new medications with improved safety and efficacy profiles.

References

- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short-term effects of morning versus evening dose of hydroxyzine 50 mg on cognition in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is not extensively available in the public domain, as it is primarily recognized as a chemical intermediate. It is understood to be a precursor that is hydrolyzed in vivo to its active metabolite, Levocetirizine. This guide, therefore, presents a comprehensive overview of the pharmacokinetics of Levocetirizine as a surrogate to describe the absorption, distribution, metabolism, and excretion (ADME) characteristics following the administration of this compound. This approach is based on the assumption of rapid and complete conversion of the parent compound to Levocetirizine.

Introduction

This compound is a chiral piperazine derivative that serves as a key intermediate in the synthesis of Levocetirizine, a potent and selective second-generation H1-antihistamine. Levocetirizine is the R-enantiomer of cetirizine and is widely used in the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Understanding the pharmacokinetic profile of the precursor is intrinsically linked to the ADME properties of its active metabolite, Levocetirizine. This document provides a detailed technical overview of these properties, including experimental methodologies and relevant metabolic pathways.

Pharmacokinetic Profile of Levocetirizine

The pharmacokinetic properties of Levocetirizine are characterized by rapid absorption, limited distribution, minimal metabolism, and predominantly renal excretion.[1][2] These favorable characteristics contribute to its efficacy and safety profile.

Absorption

Levocetirizine is rapidly and extensively absorbed following oral administration.[2][3] Peak plasma concentrations are typically reached within an hour. The oral bioavailability of Levocetirizine is high, estimated to be at least 85%.[4] The presence of food does not significantly affect the extent of absorption (AUC), but it can slightly delay the time to reach peak plasma concentration (Tmax) and reduce the peak concentration (Cmax)[4].

Distribution

Levocetirizine exhibits a low volume of distribution, suggesting limited penetration into tissues and higher concentrations at the target H1 receptors in the periphery.[1] It is highly bound to plasma proteins, primarily albumin, with a binding of approximately 93% to 96%.[4] Due to its chemical properties and its role as a substrate for P-glycoprotein, Levocetirizine has poor penetration across the blood-brain barrier, which contributes to its non-sedating profile.[4]

Metabolism

A key feature of Levocetirizine's pharmacokinetics is its limited metabolism.[1][2] Less than 14% of an administered dose undergoes metabolism.[5] The metabolic pathways are minor and include aromatic oxidation, N- and O-dealkylation, and taurine conjugation.[5] The dealkylation pathways are primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] Importantly, there is no evidence of chiral inversion of the R-enantiomer to the S-enantiomer in vivo.[6]

Excretion

The primary route of elimination for Levocetirizine is via the kidneys.[3] Approximately 85.4% of a dose is excreted in the urine, with about 12.9% recovered in the feces.[1] A significant portion of the drug is excreted unchanged. The elimination half-life in healthy adults is approximately 7 to 8 hours.

Data Presentation: Pharmacokinetic Parameters of Levocetirizine

The following tables summarize the key pharmacokinetic parameters of Levocetirizine in adult humans.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.9 - 1.2 hours | [5][7] |

| Peak Plasma Concentration (Cmax) after 5 mg dose | ~270 - 450 ng/mL | [3][7] |

| Oral Bioavailability | ≥ 85% | [4] |

| Volume of Distribution (Vd) | ~0.4 L/kg | [1] |

| Plasma Protein Binding | 93% - 96% | [4] |

| Elimination Half-life (t½) | ~7 - 8 hours | |

| Total Body Clearance | ~0.63 mL/min/kg | [5] |

| Renal Clearance | Correlates with creatinine clearance | [5] |

| Excretion (Urine) | ~85.4% | [1] |

| Excretion (Feces) | ~12.9% | [1] |

Experimental Protocols

The determination of pharmacokinetic parameters for piperazine derivatives like Levocetirizine involves specific and validated analytical methodologies.

Quantification of Levocetirizine in Biological Samples

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8]

Protocol Outline:

-

Sample Preparation:

-

Plasma samples are obtained from subjects at various time points after drug administration.

-

An internal standard (e.g., fexofenadine) is added to the plasma samples.[8]

-

Proteins are precipitated using an appropriate agent (e.g., trichloroacetic acid or by liquid-liquid extraction with a solvent like dichloromethane).[8][9]

-

The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase.[8]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]

-

Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Levocetirizine and the internal standard.[8]

-

In Vivo Pharmacokinetic Studies in Animal Models

Animal Models: Rats (e.g., Sprague-Dawley or Wistar) and dogs (e.g., Beagle) are commonly used for preclinical pharmacokinetic studies of antihistamines.[10]

Protocol Outline:

-

Animal Preparation:

-

Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

-

For intravenous administration and serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein in rats, cephalic vein in dogs) is often performed.[10]

-

-

Drug Administration:

-

The compound is administered orally (e.g., via gavage) or intravenously (as a bolus or infusion).[10]

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and feces may also be collected in metabolic cages to determine excretion pathways.

-

-

Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as AUC, Cmax, Tmax, t½, Vd, and clearance.

-

Visualizations

Metabolic Pathway of Levocetirizine

Caption: Metabolic fate of Levocetirizine, highlighting its limited metabolism.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for a typical pharmacokinetic study.

Conclusion

While direct pharmacokinetic studies on this compound are scarce due to its role as a synthetic intermediate, a comprehensive understanding of its in vivo behavior can be inferred from the extensive data available for its active metabolite, Levocetirizine. Levocetirizine exhibits a favorable pharmacokinetic profile characterized by rapid absorption, limited distribution, minimal metabolism, and efficient renal clearance. These properties underscore its clinical utility as a non-sedating antihistamine. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued investigation of this and related piperazine derivatives in drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetic evaluation of levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levocetirizine: pharmacokinetics and pharmacodynamics in children age 6 to 11 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

Stereospecific Properties of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereospecific properties of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key chiral intermediate in the synthesis of the third-generation antihistamine, Levocetirizine. A comprehensive review of its pharmacodynamic and pharmacokinetic properties reveals significant stereoselectivity, with the (R)-enantiomer demonstrating markedly higher affinity for the histamine H1 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Introduction

1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral molecule that exists as two enantiomers: (R) and (S). The racemic mixture is a precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine. Further chiral separation and derivatization of the (R)-enantiomer lead to the production of Levocetirizine, a more potent and selective antihistamine with a favorable safety profile.[1] This guide focuses on the distinct pharmacological and pharmacokinetic characteristics inherent to the (R)-enantiomer, which are fundamental to its therapeutic efficacy.

Stereospecific Pharmacodynamics

The primary mechanism of action for this class of compounds is the antagonism of the histamine H1 receptor. The stereochemistry of the 1-((4-chlorophenyl)(phenyl)methyl)piperazine core plays a crucial role in the binding affinity and potency at this receptor.

Receptor Binding Affinity

While direct binding data for the enantiomers of the parent piperazine compound are not extensively published, the stereospecific properties are well-characterized through its active derivative, Levocetirizine ((R)-cetirizine). The (R)-enantiomer exhibits significantly higher affinity for the histamine H1 receptor compared to the (S)-enantiomer (Dextrocetirizine).[2][3]

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Levocetirizine ((R)-enantiomer derivative) | Histamine H1 | ~3 |

| Dextrocetirizine ((S)-enantiomer derivative) | Histamine H1 | ~100 |

| Cetirizine (Racemic derivative) | Histamine H1 | ~6 |

Table 1: Comparative binding affinities of Cetirizine enantiomers for the Histamine H1 receptor.[4]

This approximate 30-fold difference in binding affinity underscores the critical role of the stereocenter in the interaction with the H1 receptor.[2][3] The higher affinity of the (R)-enantiomer is attributed to a more favorable interaction with the amino acid residues within the receptor's binding pocket.[2][5]

Receptor Selectivity

Cetirizine, and by extension its active enantiomer, demonstrates high selectivity for the H1 receptor over other receptors, such as muscarinic, serotonin, and dopamine receptors, by a factor of over 600-fold. This high selectivity contributes to a reduction in off-target side effects commonly associated with first-generation antihistamines.

Stereospecific Pharmacokinetics

The stereochemistry of 1-((4-chlorophenyl)(phenyl)methyl)piperazine also influences its pharmacokinetic profile, although data directly on the parent compound is limited. The pharmacokinetics of its active metabolite, Levocetirizine, provide significant insights.

| Parameter | Levocetirizine ((R)-enantiomer derivative) | Cetirizine (Racemic derivative) |

| Bioavailability | >70% | >70% |

| Protein Binding | 88-96% | 88-96% |

| Elimination Half-life | ~7-8 hours | ~8.3 hours |

| Metabolism | Minimal | Minimal |

Table 2: Pharmacokinetic parameters of Levocetirizine and Cetirizine.[6]

While the pharmacokinetic parameters of the racemate and the active enantiomer are similar, the administration of the pure (R)-enantiomer (Levocetirizine) allows for a lower therapeutic dose due to its higher potency.

Signaling Pathways

This compound, through its active form Levocetirizine, acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a standard method for determining the binding affinity of a compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add [³H]-mepyramine to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The stereospecific properties of this compound are central to its pharmacological profile and therapeutic utility. The (R)-enantiomer is the eutomer, exhibiting significantly higher affinity for the histamine H1 receptor, which translates to greater potency as an antihistamine. This in-depth understanding of its stereochemistry is critical for the rational design and development of more selective and effective antiallergic agents. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. [PDF] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. | Semantic Scholar [semanticscholar.org]

- 2. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

Methodological & Application

Asymmetric Synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key chiral intermediate in the development of various pharmaceuticals, notably Levocetirizine.[1] Two primary methodologies are presented: the direct asymmetric synthesis starting from a chiral precursor and the optical resolution of a racemic mixture. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways and workflows to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a critical building block in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine. The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug substance. Therefore, robust and efficient methods for the preparation of the enantiomerically pure intermediate are of significant interest to the pharmaceutical industry. The following protocols detail two effective methods to obtain the desired (R)-enantiomer with high optical purity.

Method 1: Direct Asymmetric Synthesis from (R)-(4-chlorophenyl)(phenyl)methylamine

This method describes the direct synthesis of the target molecule starting from the commercially available chiral amine, (R)-(4-chlorophenyl)(phenyl)methylamine. The synthesis involves the formation of a protected piperazine derivative followed by a deprotection step.

Signaling Pathway: Reaction Scheme

Caption: Reaction pathway for the direct asymmetric synthesis.

Experimental Protocol

Step 1: Synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]-4-(ethoxycarbonyl)piperazine

-

To a solution of (R)-(4-chlorophenyl)phenylmethylamine (40.0 g) in N,N-diisopropylethylamine (DIPEA, 76 mL), add ethyl bis(2-chloroethyl)carbamate (38.0 g).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and add 400 mL of water.

-

Extract the aqueous layer with 600 mL of dichloromethane.

-

Wash the organic layer with 200 mL of 1.5N aqueous hydrochloric acid solution, followed by 400 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product as a foam.

Step 2: Hydrolysis to this compound